Cas no 19653-33-9 (Ethyl 1-Piperidinepropionate)

Ethyl 1-Piperidinepropionate is a versatile organic compound characterized by its piperidine and ester functional groups. It serves as a valuable intermediate in pharmaceutical and chemical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. The compound's structure allows for efficient modification, making it useful in the preparation of derivatives with tailored properties. Its ester group enhances solubility in organic solvents, facilitating reactions in synthetic processes. Ethyl 1-Piperidinepropionate is also noted for its stability under standard storage conditions, ensuring consistent performance in laboratory and industrial applications. Proper handling and storage are recommended to maintain its integrity.
Ethyl 1-Piperidinepropionate structure
Ethyl 1-Piperidinepropionate structure
Product Name:Ethyl 1-Piperidinepropionate
CAS No:19653-33-9
MF:C10H19NO2
MW:185.26336312294
MDL:MFCD00006514
CID:141421
PubChem ID:88183
Update Time:2025-06-11

Ethyl 1-Piperidinepropionate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinepropanoicacid, ethyl ester
    • ethyl 1-piperidinepropionate
    • ethyl 3-piperidin-1-ylpropanoate
    • Ethyl 3-piperidin-1-ylpropionate
    • 1-Piperidinepropionic Acid Ethyl Ester
    • 3-(Piperidino)propionic Acid Ethyl Ester
    • 3-piperidinopropionic acid ethyl ester
    • Ethyl 3-(piperidin-1-yl)propanoate
    • Ethyl 3-(Piperidino)propionate
    • ethyl 3-piperidylpropanoate
    • Nsc 75594
    • AKOS BB-8699
    • Einecs 243-205-2
    • Ethyl 3-piperidinopropionate
    • ETHYL PIPERIDINE-1-PROPIONATE
    • ETHYL 3-(1-PIPERIDINO)PROPIONATE
    • Ethyl 3-Piperidinopropionic acid
    • Ethyl 1-piperidinepropanoate
    • 1-piperidinepropionicacidethylester
    • InChI=1/C10H19NO2/c1-2-13-10(12)6-9-11-7-4-3-5-8-11/h2-9H2,1H
    • Ethyl 3-(1-piperidinyl)propanoate
    • Ethyl 3-(1-piperidinyl)propanoate #
    • Z53115951
    • Y5948MTH7R
    • DTXSID7066512
    • ethyl3-(piperidin-1-yl)propanoate
    • F1791-1570
    • VS-08565
    • Ethyl 3-(1-piperidinyl)propionate
    • Ethyl-1-piperidinepropionate
    • (2'-ethoxyc arbonylethyl)piperidine
    • HMS1703J11
    • NSC75594
    • EN300-16257
    • 1-Piperidine-propionic acid-ethyl ester
    • 1-Piperidinepropanoic acid, ethyl ester
    • UNII-Y5948MTH7R
    • SCHEMBL4619736
    • NCIOpen2_000590
    • P1305
    • 1-Piperidinepropionic acid, ethyl ester
    • NSC-75594
    • NS00026394
    • 19653-33-9
    • MPAWVDTVWPPKJQ-UHFFFAOYSA-N
    • MFCD00006514
    • FT-0608272
    • .beta.-(N-Piperidino)-propionic acid ethyl ester
    • AKOS004117975
    • 1-Piperidinepropanoicacid,ethyl ester
    • STL353641
    • ethyl 3-(1-piperidyl)propanoate
    • BBL027594
    • DB-044935
    • Ethyl 1-Piperidinepropionate
    • MDL: MFCD00006514
    • Inchi: 1S/C10H19NO2/c1-2-13-10(12)6-9-11-7-4-3-5-8-11/h2-9H2,1H3
    • InChI Key: MPAWVDTVWPPKJQ-UHFFFAOYSA-N
    • SMILES: O(CC)C(CCN1CCCCC1)=O

Computed Properties

  • Exact Mass: 185.14200
  • Monoisotopic Mass: 185.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.5A^2

Experimental Properties

  • Color/Form: Uncertain
  • Density: 0,97 g/cm3
  • Melting Point: 19ºC
  • Boiling Point: 106°C/13mmHg(lit.)
  • Flash Point: 87°C
  • Refractive Index: 1.4530 to 1.4550
  • PSA: 29.54000
  • LogP: 1.36340
  • Solubility: Uncertain

Ethyl 1-Piperidinepropionate Security Information

Ethyl 1-Piperidinepropionate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on Ethyl 1-Piperidinepropionate

Ethyl 1-Piperidinepropionate (CAS No. 19653-33-9): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 1-Piperidinepropionate, identified by the chemical compound code CAS No. 19653-33-9, is a versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its piperidine ring and propionic acid ester moiety, has garnered considerable attention in recent years due to its utility in the development of novel therapeutic agents. The structural motif of Ethyl 1-Piperidinepropionate makes it a valuable building block for synthesizing a wide array of bioactive molecules, particularly those targeting neurological and cardiovascular disorders.

The chemical structure of Ethyl 1-Piperidinepropionate consists of a six-membered piperidine ring substituted with a propionic acid ethyl ester. This configuration imparts unique physicochemical properties that enhance its reactivity and compatibility with various synthetic pathways. The piperidine moiety is particularly noteworthy, as it is a common pharmacophore in many drugs used to treat conditions such as depression, anxiety, and epilepsy. Its presence in Ethyl 1-Piperidinepropionate facilitates the introduction of this pharmacophore into more complex molecular frameworks, thereby enabling the design of drugs with enhanced efficacy and selectivity.

In recent years, there has been a surge in research focused on developing new treatments for neurological disorders. Ethyl 1-Piperidinepropionate has emerged as a critical intermediate in this field, particularly in the synthesis of ligands for serotonin and dopamine receptors. These receptors play pivotal roles in regulating mood, cognition, and movement, making them prime targets for therapeutic intervention. For instance, derivatives of Ethyl 1-Piperidinepropionate have been explored as potential treatments for Parkinson's disease and schizophrenia, leveraging their ability to modulate neurotransmitter activity.

The pharmaceutical industry has also utilized Ethyl 1-Piperidinepropionate in the development of cardiovascular drugs. Piperidine-based compounds are known for their ability to interact with G-protein coupled receptors (GPCRs), which are involved in various physiological processes, including blood pressure regulation and cholesterol metabolism. By incorporating Ethyl 1-Piperidinepropionate into drug candidates, researchers can fine-tune the pharmacological properties of these molecules to achieve desired therapeutic outcomes. This has led to the discovery of several promising candidates that are currently undergoing preclinical evaluation.

Advances in synthetic chemistry have further enhanced the utility of Ethyl 1-Piperidinepropionate as a pharmaceutical intermediate. Modern synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have enabled the efficient preparation of complex derivatives from this compound. These methods not only improve yield but also reduce the environmental impact of drug synthesis, aligning with the growing emphasis on sustainable pharmaceutical practices.

The role of Ethyl 1-Piperidinepropionate extends beyond its use as a direct intermediate. It serves as a scaffold for generating libraries of compounds for high-throughput screening (HTS) campaigns. HTS is a critical tool in drug discovery, allowing researchers to rapidly identify lead compounds with desirable biological activity. By leveraging Ethyl 1-Piperidinepropionate as a starting point, scientists can generate diverse analogs that exhibit varying degrees of potency and selectivity against target enzymes and receptors.

Recent studies have highlighted the potential of Ethyl 1-Piperidinepropionate in the development of antiviral agents. The unique structural features of this compound allow it to interact with viral enzymes and proteins, inhibiting their function and thereby preventing viral replication. For example, derivatives of Ethyl 1-Piperidinepropionate have shown promise against RNA viruses such as influenza and HIV by targeting key viral polymerases or proteases. This research underscores the broad applicability of this compound across different therapeutic areas.

The synthesis and application of Ethyl 1-Piperidinepropionate are also influenced by considerations regarding cost-effectiveness and scalability. Industrial manufacturers must balance the need for high-quality intermediates with economic feasibility to ensure that final drug products remain accessible to patients worldwide. Innovations in process optimization and green chemistry have helped address these challenges by reducing waste and improving reaction efficiencies.

Looking ahead, the future prospects for Ethyl 1-Piperidinepropionate appear promising. Ongoing research continues to uncover new ways to utilize this compound in drug development, particularly in areas such as oncology and immunotherapy. As our understanding of disease mechanisms deepens, so too does our ability to design targeted therapies based on well-established intermediates like Ethyl 1-Piperidinepropionate.

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